molecular formula C16H17BrN6O4 B15008423 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B15008423
M. Wt: 437.25 g/mol
InChI Key: XPCCBFGTMGKHKD-QGMBQPNBSA-N
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Description

8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydrazone linkage, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Purine Core Attachment: The hydrazone intermediate is then reacted with 7-(2-hydroxyethyl)-1,3-dimethylxanthine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity Mechanisms

The compound’s reactivity is governed by its functional groups:

  • Hydrazone group : Participates in nucleophilic and electrophilic reactions, often used in biological applications (e.g., enzyme inhibition).

  • Bromine (electron-withdrawing) : Activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic reactions .

  • Hydroxyl group (electron-donating) : Enhances nucleophilicity and directs electrophilic substitution to positions ortho and para to itself .

Reaction Types

Reaction Type Mechanism Key Influences
Electrophilic substitution Bromine directs electrophiles to ortho/para positions; hydroxyl group activates the ringElectron-withdrawing (Br) vs. donating (OH)
Nucleophilic attack Hydrazone group reacts with electrophiles (e.g., aldehydes, ketones)Acidic conditions stabilize intermediates
Bromination Substitution of hydrogen atoms in the aromatic ring or alkyl chainsSolvent (e.g., CCl₄) and catalysts (e.g., FeBr₃)

Analytical Characterization

The compound is typically analyzed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm the hydrazone formation and aromatic substitution patterns.

  • Mass Spectrometry (MS) : To verify molecular weight (e.g., M+ = 358.20 g/mol for the base 5-bromo-2-hydroxybenzaldehyde) .

Comparison of Functional Group Effects

Functional Group Role Impact on Reactivity
Hydrazone Nucleophilic siteFacilitates addition reactions with carbonyl compounds
Bromine Electron-withdrawing groupDirects electrophiles to ortho/para positions
Hydroxyl Electron-donating groupActivates the ring for nucleophilic reactions

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.

Medicine

    Drug Development: Due to its enzyme inhibition properties, it is being explored as a potential therapeutic agent for various diseases.

    Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the brominated phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromine atom, which may affect its biological activity.

    8-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the bromine atom in 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding. These features distinguish it from similar compounds and contribute to its specific biological activities and applications.

Biological Activity

5-Bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound is characterized by a complex structure that includes a hydrazone linkage and a purine derivative. The presence of bromine and hydroxyl functional groups suggests potential reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the hydrazone moiety may enhance antimicrobial activity through chelation mechanisms or disruption of microbial cell membranes .

Anticancer Properties

Several studies have explored the anticancer potential of hydrazones. For instance, caffeine-hydrazones have shown selective cytotoxicity towards T-lymphoblastic leukemia cells. The mechanism involves induction of apoptosis and cell cycle arrest . While specific data on 5-bromo-2-hydroxybenzaldehyde hydrazone is limited, its structural similarities to other active hydrazones suggest it may also possess anticancer properties.

Synthesis and Evaluation

A recent study synthesized various hydrazone derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying degrees of antiproliferative activity against different cancer cell lines (IC50 values ranging from 1.2 to 5.3 μM) . Although specific IC50 values for 5-bromo-2-hydroxybenzaldehyde hydrazone are not detailed in the literature, the trends suggest potential for further investigation.

The proposed mechanisms for the biological activity of hydrazones include:

  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
  • Antioxidant Activity : Some derivatives have shown antioxidative properties that could contribute to their therapeutic effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduction of apoptosis in leukemia cells
AntioxidantSignificant antioxidative activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for this hydrazone derivative?

  • Methodological Answer: Synthesis typically involves condensation of 5-bromo-2-hydroxybenzaldehyde with a hydrazine-containing purine derivative under acidic or neutral conditions. For example, analogous hydrazones are synthesized using ethanol or methanol as solvents, with catalytic acetic acid, followed by recrystallization from DMF/water mixtures to isolate the product . Purification can be monitored via TLC, and yields may exceed 85% under optimized conditions. Elemental analysis and spectroscopic techniques (e.g., IR for C=N stretch at ~1610 cm⁻¹, NMR for hydrazone proton signals at δ ~8.35 ppm) are critical for confirming purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Use a combination of:

  • Spectroscopy: IR to identify functional groups (e.g., OH, C=N), ¹H/¹³C NMR for proton environment and connectivity (e.g., aromatic protons, hydrazone CH=N), and UV-Vis for electronic transitions.
  • Elemental Analysis: To verify stoichiometry (e.g., %C, H, N matching theoretical values) .
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive structural confirmation, as demonstrated in analogous Cu(II) complexes with hydrazone ligands .

Q. What experimental conditions favor hydrazone formation in such complex heterocyclic systems?

  • Methodological Answer: Hydrazone formation is pH-sensitive. Mildly acidic conditions (pH 4–6) with reflux in polar aprotic solvents (e.g., DMF, ethanol) are optimal. Avoid strong acids to prevent decomposition of the purine moiety. Stirring times of 12–24 hours are typical, with inert gas (N₂) purging to minimize oxidation .

Advanced Research Questions

Q. How can reaction optimization be systematically approached for this compound’s synthesis?

  • Methodological Answer: Implement Design of Experiments (DoE) or Bayesian optimization to explore variables (e.g., solvent polarity, temperature, catalyst loading). For instance, Bayesian optimization has outperformed human decision-making in similar reaction optimizations by prioritizing high-yield conditions with minimal trials . Additionally, screening against an Aryl Halide Chemistry Informer Library (e.g., Merck’s X12 compound set) can benchmark synthetic efficiency across diverse substrates .

Q. What computational strategies are suitable for studying this compound’s electronic behavior or metal-binding potential?

  • Methodological Answer:

  • DFT Calculations: Model the hydrazone’s tautomeric forms, frontier molecular orbitals (HOMO/LUMO), and binding affinity with metals (e.g., Cu²⁺, as in related studies). Basis sets like B3LYP/6-311G(d,p) are effective for geometry optimization and electronic property prediction .
  • Molecular Dynamics (MD): Simulate solvation effects or stability in biological matrices.

Q. How should researchers resolve contradictions between experimental data (e.g., spectroscopic vs. computational results)?

  • Methodological Answer:

  • Cross-Validation: Re-examine experimental parameters (e.g., solvent effects on NMR shifts) and computational inputs (e.g., solvent models in DFT).
  • Statistical Modeling: Use multivariate analysis to identify outliers or confounding variables. For example, discrepancies in C=N bond lengths (X-ray vs. DFT) may arise from crystal packing forces, requiring explicit solvent or dispersion corrections in simulations .

Q. What strategies improve the compound’s solubility and stability for in vitro studies?

  • Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without destabilizing the hydrazone.
  • Lyophilization: Prepare stable lyophilized powders under inert atmospheres.
  • Protection of Reactive Sites: Acetylation of the phenolic -OH group (if not critical to activity) can prevent oxidation, as shown in brominated benzaldehyde derivatives .

Properties

Molecular Formula

C16H17BrN6O4

Molecular Weight

437.25 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17BrN6O4/c1-21-13-12(14(26)22(2)16(21)27)23(5-6-24)15(19-13)20-18-8-9-7-10(17)3-4-11(9)25/h3-4,7-8,24-25H,5-6H2,1-2H3,(H,19,20)/b18-8+

InChI Key

XPCCBFGTMGKHKD-QGMBQPNBSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO

Origin of Product

United States

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